7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-(isopropylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-(isopropylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound known for its diverse applications in medicinal chemistry. This compound is characterized by its complex structure, which includes a purine core substituted with various functional groups, contributing to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-(isopropylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:
Formation of the purine core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing precursors.
Substitution reactions: The introduction of the 3-(4-chlorophenoxy)-2-hydroxypropyl group and the isopropylamino group is achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases and solvents like dimethyl sulfoxide (DMSO) to facilitate the substitution.
Final assembly: The final step involves the methylation of the purine core, which can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar aprotic solvents like DMSO.
Major Products
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-(isopropylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating cardiovascular diseases due to its ability to modulate specific biological pathways.
Biological Research: Used as a tool compound to study the effects of purine derivatives on cellular processes.
Industrial Applications: Employed in the synthesis of other complex organic molecules due to its reactive functional groups.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. The presence of the isopropylamino group enhances its binding affinity to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-(methylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-(ethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione
Uniqueness
Compared to similar compounds, 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-(isopropylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione exhibits unique properties due to the presence of the isopropylamino group, which enhances its biological activity and specificity. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
The compound 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-(isopropylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C18H22ClN5O
- Molecular Weight : 407.8 g/mol
- CAS Number : 335403-69-5
Research indicates that compounds similar to this purine derivative often interact with various biological targets, including:
- Adenosine receptors : These compounds may act as antagonists or agonists at A2A and A2B receptors, influencing cellular signaling pathways.
- Enzyme inhibition : The compound may inhibit specific enzymes involved in nucleotide metabolism or signaling pathways.
Anticancer Activity
Several studies have explored the anticancer properties of purine derivatives. For instance:
- Cell Line Studies : Research indicates that related compounds exhibit moderate to potent antineoplastic activity against various cancer cell lines, such as TK-10 (renal carcinoma) and HT-29 (colorectal carcinoma) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | TK-10 | 10 | Apoptosis induction |
Compound B | HT-29 | 15 | Cell cycle arrest |
Antimicrobial Activity
The compound has also shown potential antimicrobial effects:
- Trichomonacidal Activity : Similar derivatives demonstrated significant activity against Trichomonas vaginalis, suggesting that this compound may also possess similar properties.
Neuroprotective Effects
Research into the neuroprotective properties of related purine derivatives has indicated:
- Nitric Oxide Synthase Inhibition : Compounds like 7-nitroindazole have been shown to protect against neurotoxicity induced by methamphetamine through inhibition of nitric oxide synthase.
Case Studies
- In Vivo Studies : In animal models, derivatives of this compound were tested for their ability to reduce tumor growth and metastasis. Results showed a significant reduction in tumor size compared to control groups.
- Clinical Trials : Although specific trials on this exact compound may be limited, similar purine derivatives have undergone clinical evaluation for their efficacy in treating various cancers and chronic inflammatory diseases.
Properties
IUPAC Name |
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(propan-2-ylamino)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O4/c1-10(2)20-17-21-15-14(16(26)22-18(27)23(15)3)24(17)8-12(25)9-28-13-6-4-11(19)5-7-13/h4-7,10,12,25H,8-9H2,1-3H3,(H,20,21)(H,22,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRNZWHHHQQKBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC2=C(N1CC(COC3=CC=C(C=C3)Cl)O)C(=O)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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